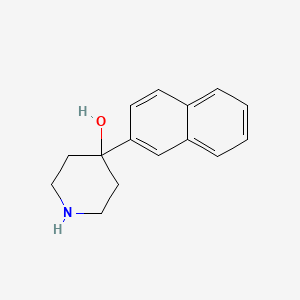

4-Hydroxy-4-(naphth-2-YL)piperidine

Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure. They are of immense importance in medicinal chemistry, with a significant percentage of all FDA-approved small-molecule drugs containing at least one nitrogen heterocyclic ring. acs.orgnih.gov This prevalence can be attributed to several factors. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. acs.org Furthermore, the presence of nitrogen can influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability, all of which are critical for drug efficacy.

Overview of Piperidine (B6355638) Derivatives as Bioactive Compounds

The piperidine ring is a common feature in a vast array of bioactive natural products and synthetic pharmaceuticals. Its flexible, chair-like conformation allows for the precise spatial orientation of substituents, which is often a determining factor in biological activity. Piperidine derivatives have demonstrated a wide spectrum of pharmacological effects, including but not limited to, analgesic, antipsychotic, antihistaminic, and antiarrhythmic activities. The versatility of the piperidine scaffold allows for extensive chemical modification, enabling medicinal chemists to fine-tune the properties of a lead compound to optimize its therapeutic potential.

Rationales for Investigating 4-Hydroxypiperidine (B117109) Structures

The 4-hydroxypiperidine motif is of particular interest in drug design. The hydroxyl group at the C4 position introduces a key functional handle for several reasons. Firstly, it can participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity. Secondly, the hydroxyl group provides a site for further chemical derivatization, allowing for the exploration of structure-activity relationships (SAR) and the development of prodrugs. mdpi.com The introduction of a tertiary alcohol at the C4 position, as in 4-Hydroxy-4-(naphth-2-YL)piperidine, creates a chiral center, which can lead to stereospecific interactions with biological targets. The presence of a bulky aryl group, such as the naphthyl moiety, attached to the same carbon atom, further defines the three-dimensional space occupied by the molecule, influencing its interaction with receptor binding pockets.

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(7-9-16-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16-17H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBSDMFIETWQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627874 | |

| Record name | 4-(Naphthalen-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200875-27-0 | |

| Record name | 4-(Naphthalen-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 4 Naphth 2 Yl Piperidine and Analogues

Retrosynthetic Approaches to the 4-Hydroxypiperidine (B117109) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 4-hydroxy-4-(naphth-2-YL)piperidine, the primary disconnections involve the bonds to the nitrogen atom and the bonds forming the C4-quaternary center.

A primary and highly effective retrosynthetic disconnection breaks the C4-naphthyl bond, leading to a protected 4-piperidone (B1582916) and a naphthyl organometallic reagent, such as a Grignard or organolithium species. This approach is attractive due to the commercial availability of various protected 4-piperidones and the straightforward generation of the required organometallic nucleophile from 2-bromonaphthalene (B93597).

Another key disconnection strategy involves breaking the C-N bonds of the piperidine (B6355638) ring. This can lead to precursors suitable for intramolecular cyclization. For instance, a disconnection of the N-C2 and N-C6 bonds can reveal a linear amino alcohol precursor that can be cyclized. Alternatively, a disconnection across the C2-C3 and N-C6 bonds might suggest a Mannich-type reaction, where a preformed amine, an aldehyde, and a nucleophilic component come together to form the piperidine ring.

Finally, more advanced retrosynthetic approaches might consider cycloaddition reactions, where a suitably functionalized dienophile and diene equivalent combine to form the six-membered ring in a highly controlled manner.

Classical and Contemporary Synthetic Routes to this compound

Building upon the insights from retrosynthetic analysis, a variety of synthetic methods have been developed to construct 4-hydroxy-4-arylpiperidines, which are directly applicable to the synthesis of this compound.

Condensation Reactions in Piperidine Synthesis

One of the most direct and widely used methods for the synthesis of 4-hydroxy-4-arylpiperidines involves the addition of an organometallic reagent to a protected 4-piperidone. The use of an N-protected 4-piperidone, such as N-Boc-4-piperidone or N-benzyl-4-piperidone, is crucial to prevent side reactions involving the acidic N-H proton.

The Grignard reaction, employing 2-naphthylmagnesium bromide, offers a robust and high-yielding route to the target compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Subsequent acidic workup protonates the resulting alkoxide to furnish the desired tertiary alcohol. The choice of the N-protecting group is important for both the reaction's success and for subsequent deprotection steps. The tert-butyloxycarbonyl (Boc) group is particularly advantageous as it can be readily removed under acidic conditions.

| Reagent 1 | Reagent 2 | Solvent | Product | Typical Yield |

| N-Boc-4-piperidone | 2-Naphthylmagnesium bromide | THF | N-Boc-4-hydroxy-4-(naphth-2-YL)piperidine | High |

| N-Benzyl-4-piperidone | 2-Naphthyllithium | Diethyl ether | N-Benzyl-4-hydroxy-4-(naphth-2-YL)piperidine | Good to High |

Mannich-Type Reactions in Constructing 4-Substituted Piperidines

The Mannich reaction and its variants provide a powerful tool for the construction of the piperidine ring itself. In a classical sense, a Mannich reaction involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine. For the synthesis of 4-substituted piperidines, a double Mannich reaction can be envisioned.

More contemporary approaches utilize preformed enolates or enamines which react with an iminium ion generated in situ. While a direct three-component Mannich reaction to form this compound is complex, a stepwise approach can be effective. For instance, a Mannich reaction could be used to construct a key intermediate which is then further elaborated to the final product. The synthesis of piperidin-4-ones, which are precursors to the target molecule, can be achieved through the condensation of an amine with two equivalents of a suitable ketone or aldehyde. cardiff.ac.uk

Ring-Closing Reactions for Piperidine Formation

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For 4-hydroxy-4-arylpiperidines, several ring-closing strategies can be employed.

One such strategy is the aza-Prins cyclization. This reaction involves the acid-catalyzed cyclization of a homoallylic amine onto an aldehyde or ketone. rsc.orgresearchgate.net For the synthesis of this compound, a suitably substituted homoallylic amine could cyclize onto a carbonyl compound, or an intramolecular variant could be designed where the naphthyl group is already incorporated into the linear precursor. This method often proceeds with high diastereoselectivity, allowing for control over the relative stereochemistry of the substituents on the piperidine ring.

Another approach involves the intramolecular cyclization of an amino alcohol. A linear precursor containing both an amine and a suitably positioned leaving group can undergo intramolecular nucleophilic substitution to form the piperidine ring. The hydroxyl group at the C4 position would be introduced either before or after the cyclization event.

| Reaction Type | Key Precursor | Catalyst/Reagent | Product |

| Aza-Prins Cyclization | Homoallylic amine and an aldehyde | Lewis or Brønsted acid | 4-Hydroxypiperidine derivative |

| Intramolecular Amination | Amino-halide or -tosylate | Base | Piperidine derivative |

Metal-Catalyzed Transformations for Piperidine Derivatives

Modern organic synthesis has been revolutionized by the advent of metal-catalyzed cross-coupling reactions. These methods offer highly efficient ways to form carbon-carbon and carbon-heteroatom bonds. For the synthesis of 4-arylpiperidines, reactions like the Suzuki, Negishi, and Buchwald-Hartwig amination are particularly relevant.

While direct arylation of the 4-position of a pre-existing 4-hydroxypiperidine is challenging, these cross-coupling reactions are invaluable for the synthesis of precursors. For example, a Suzuki coupling between a protected 4-boryl-1,2,3,6-tetrahydropyridine and 2-bromonaphthalene can introduce the naphthyl group. Subsequent hydration of the double bond would then yield the desired this compound.

Similarly, a Negishi coupling of a 4-piperidylzinc reagent with an aryl halide can be a powerful method for creating the C4-aryl bond. nih.govresearchgate.net These reactions are often characterized by their high functional group tolerance and mild reaction conditions.

| Coupling Reaction | Key Reagents | Catalyst | Product |

| Suzuki Coupling | 4-Boryl-tetrahydropyridine, 2-Bromonaphthalene | Palladium catalyst, Base | 4-(Naphth-2-YL)-tetrahydropyridine |

| Negishi Coupling | 4-Piperidylzinc iodide, 2-Bromonaphthalene | Palladium or Nickel catalyst | 4-(Naphth-2-YL)piperidine derivative |

Stereoselective Synthesis of 4-Hydroxypiperidine Enantiomers

The C4-position of this compound is a stereocenter. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is of significant interest.

One approach to achieving stereoselectivity is through the use of chiral catalysts in the addition of the organometallic reagent to the 4-piperidone. Chiral ligands can coordinate to the metal of the organonaphthyl reagent, creating a chiral environment that directs the nucleophilic attack to one face of the prochiral ketone, leading to an excess of one enantiomer.

Alternatively, diastereoselective reductions of a precursor containing a chiral auxiliary can be employed. For example, the reduction of a chiral N-acylated 4-(naphthoyl)piperidine could proceed with high diastereoselectivity, which after removal of the chiral auxiliary would yield the enantiomerically enriched product.

Furthermore, enzymatic resolutions can be used to separate a racemic mixture of this compound. Lipases are particularly effective at selectively acylating one enantiomer of an alcohol, allowing for the separation of the acylated and unreacted enantiomers.

| Method | Strategy | Key Component | Outcome |

| Asymmetric Catalysis | Enantioselective addition to 4-piperidone | Chiral ligand | Enantioenriched this compound |

| Diastereoselective Reduction | Reduction of a precursor with a chiral auxiliary | Chiral auxiliary | Diastereomerically enriched intermediate |

| Enzymatic Resolution | Kinetic resolution of a racemic mixture | Lipase | Separation of enantiomers |

Derivatization Strategies of the 4-Hydroxypiperidine Moiety

The this compound scaffold is a key intermediate that allows for extensive chemical modification to explore structure-activity relationships (SAR). The three primary sites for derivatization are the piperidine nitrogen, the naphthalene (B1677914) ring, and the 4-hydroxyl group. These modifications allow for the fine-tuning of physicochemical properties and biological activity.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions. These modifications are crucial for modulating the basicity, lipophilicity, and steric bulk of the molecule, which can significantly impact receptor binding and pharmacokinetic profiles.

N-Alkylation: N-alkylation is a common strategy to introduce alkyl or aralkyl groups. This is typically achieved by reacting the piperidine with an appropriate alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination is another powerful method, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org For instance, N-alkylation of similar 4,5-bis(4-hydroxyphenyl)-2-imidazolines has been shown to improve their estrogenic profile. nih.gov Studies on related 4-(4-hydroxyphenyl)piperidines show that introducing N-(ω-phenylalkyl) substituents can lead to high-potency antagonists for certain receptors. nih.gov

N-Acylation: N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the piperidine nitrogen. This reaction is typically performed using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. A wide variety of reagents have been developed for N-acylation, particularly in peptide synthesis, which are applicable to piperidine scaffolds. arkat-usa.orgumich.edu These include activating agents like 1-Hydroxybenzotriazole (HOBt) and various phosphonium (B103445) and uronium salts that facilitate amide bond formation under mild conditions. arkat-usa.orgresearchgate.net

| Modification Type | Reagent/Method | Functional Group Introduced | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide + Base | Alkyl, Benzyl (B1604629) | nih.gov |

| N-Alkylation | Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) | Substituted Alkyl | sciencemadness.org |

| N-Acylation | Acyl Chloride / Anhydride | Acyl | arkat-usa.org |

| N-Acylation | Carboxylic Acid + Coupling Agent (e.g., HOBt, HATU) | Acyl | umich.edu |

Substitutions on the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate electronic properties and create new interaction points with biological targets. youtube.com The position of substitution is directed by the existing piperidine moiety and the inherent reactivity of the α and β positions of the naphthalene core.

Common electrophilic substitution reactions applicable to the naphthalene ring include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms using appropriate halogenating agents (e.g., N-bromosuccinimide).

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid, which can subsequently be reduced to an amino group (-NH₂).

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be limited by the reaction conditions.

Research on related N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives demonstrates that substitutions on the naphthalene ring, in combination with piperidine modifications, are a key strategy for tuning receptor affinity and selectivity. nih.gov

| Reaction Type | Typical Reagents | Substituent Introduced | Reference |

|---|---|---|---|

| Halogenation | Br2, Cl2, NBS, NCS | -Br, -Cl | youtube.com |

| Nitration | HNO3/H2SO4 | -NO2 | youtube.com |

| Sulfonation | H2SO4 | -SO3H | youtube.com |

Diversification of the Hydroxyl Group

The tertiary hydroxyl group at the 4-position of the piperidine ring is a key functional group that can be modified or replaced to explore its role in receptor binding, often as a hydrogen bond donor or acceptor.

Etherification and Esterification: The hydroxyl group can be converted into an ether or an ester. Etherification, typically performed under basic conditions using an alkyl halide (Williamson ether synthesis), introduces alkoxy groups. Esterification with acyl chlorides or anhydrides yields the corresponding esters, which can serve as prodrugs or alter the molecule's binding characteristics.

Dehydration and Replacement: Under acidic conditions, the tertiary alcohol can undergo dehydration to form the corresponding Δ³-piperidine, which can be a target molecule itself or an intermediate for further functionalization. google.com The hydroxyl group can also be replaced by other functionalities. For example, it can be substituted with a fluorine atom, a modification known to impact metabolic stability and binding affinity. Furthermore, studies on related structures have shown that replacement of the 4-hydroxypiperidine moiety with a flexible chain, such as a 3-(methylamino)propyloxy chain, can significantly alter pharmacological activity. nih.gov

| Modification Type | Description | Potential Outcome | Reference |

|---|---|---|---|

| Etherification | Conversion of -OH to -OR (alkoxy) | Modulates H-bonding capacity and lipophilicity | nih.gov |

| Esterification | Conversion of -OH to -OC(O)R (ester) | Can act as a prodrug; alters binding profile | - |

| Dehydration | Elimination of H2O to form an alkene | Creates a Δ³-piperidine for further reactions | google.com |

| Replacement | Substitution of -OH with other groups (e.g., F, amino) | Significant alteration of physicochemical properties | nih.gov |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for 4-Hydroxy-4-(naphth-2-YL)piperidine

Spectroscopic methods are indispensable for determining the molecular structure of this compound. Each technique provides unique information about the connectivity of atoms, functional groups, molecular mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyl group and the aliphatic protons of the piperidine (B6355638) ring. The protons of the naphthyl group would appear in the downfield region, typically between δ 7.5 and 8.5 ppm, with their multiplicity depending on the substitution pattern and coupling with adjacent protons. The piperidine protons would resonate in the upfield region. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to appear around δ 2.8-3.2 ppm, while the protons at C3 and C5 would be found at approximately δ 1.6-2.0 ppm. The hydroxyl proton is expected to present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms. The naphthyl group would exhibit multiple signals in the aromatic region (δ 120-150 ppm). The quaternary carbon of the naphthyl group attached to the piperidine ring would have a distinct chemical shift. Within the piperidine ring, the carbon bearing the hydroxyl and naphthyl groups (C4) would be significantly deshielded, appearing around δ 70 ppm. The carbons adjacent to the nitrogen (C2 and C6) would resonate at approximately δ 40-50 ppm, while the C3 and C5 carbons would be found further upfield, around δ 30-40 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl-H | 7.5 - 8.5 (m) | 120 - 150 |

| Piperidine-H (C2, C6) | 2.8 - 3.2 (m) | 40 - 50 |

| Piperidine-H (C3, C5) | 1.6 - 2.0 (m) | 30 - 40 |

| OH | Variable (br s) | - |

| Piperidine-C (C4) | - | ~70 |

Note: Predicted chemical shifts are based on analogous compounds such as 4-hydroxy-4-phenylpiperidine and other piperidine derivatives. chemicalbook.comnist.govchemicalbook.comchemicalbook.com m = multiplet, br s = broad singlet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a medium to weak band around 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic naphthyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic naphthyl ring will give rise to several bands in the 1450-1600 cm⁻¹ region. A C-O stretching vibration for the tertiary alcohol is expected in the 1100-1200 cm⁻¹ range.

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 (medium) |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Aliphatic) | < 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Tertiary Alcohol) | 1100 - 1200 |

Note: Predicted absorption ranges are based on data for 4-hydroxypiperidine (B117109) and other related compounds. nist.govnist.govresearchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₇NO), the expected molecular weight is approximately 227.31 g/mol . sigmaaldrich.comsigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 227. The fragmentation pattern would likely involve the loss of a water molecule (H₂O) from the molecular ion to give a fragment at m/z 209. Other significant fragments could arise from the cleavage of the piperidine ring and the loss of the naphthyl group.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 227 | Molecular Ion |

| [M-H₂O]⁺ | 209 | Loss of water |

| [M-C₁₀H₇]⁺ | 100 | Loss of naphthyl group |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

Note: Predicted m/z values are based on the molecular formula and common fragmentation pathways for similar compounds. researchgate.netnist.govnih.govgovinfo.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthyl chromophore. Naphthalene (B1677914) typically exhibits strong absorptions around 220 nm, 275 nm, and a weaker, more structured absorption between 310-320 nm, corresponding to π→π* transitions. The piperidine and hydroxyl groups are not expected to show significant absorption in the standard UV-Vis range (200-800 nm).

| Transition | Predicted λmax (nm) | Chromophore |

| π→π | ~220 | Naphthyl |

| π→π | ~275 | Naphthyl |

| π→π* | 310 - 320 | Naphthyl |

Note: Predicted absorption maxima are based on the known UV-Vis spectrum of naphthalene and related compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

While specific crystallographic data for this compound is not available, analysis of a closely related compound, 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile, provides valuable insights. nih.govresearchgate.net It is plausible that this compound would also crystallize in a common crystal system such as monoclinic or orthorhombic.

For the analogous compound, the piperidine ring adopts a chair conformation, which is the most stable conformation for this ring system. nih.govresearchgate.net It is highly probable that the piperidine ring in this compound also exists in a chair conformation in the solid state. The orientation of the bulky naphthyl group and the hydroxyl group (axial vs. equatorial) at the C4 position will be a key feature of the solid-state structure, influencing intermolecular interactions such as hydrogen bonding. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, potentially leading to the formation of hydrogen-bonded networks in the crystal lattice. Similarly, the secondary amine of the piperidine ring can also participate in hydrogen bonding.

A hypothetical crystal data table based on common findings for similar organic molecules is presented below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for centrosymmetric and non-chiral molecules) |

| Conformation | Piperidine ring in a chair conformation |

| Intermolecular Forces | Hydrogen bonding involving the hydroxyl and amine groups |

Note: The predicted crystal system and space group are based on statistical probabilities for organic molecules and data from analogous structures. nih.govresearchgate.netnih.govresearchgate.netredalyc.org

Bond Lengths, Bond Angles, and Torsion Angles

Detailed experimental measurements of bond lengths, bond angles, and torsion angles for this compound have not been reported. Such data is typically obtained through single-crystal X-ray diffraction studies. In the absence of this specific data, it is not possible to provide a quantitative analysis of these parameters.

Conformational Analysis of the Piperidine Ring

The piperidine ring is known to adopt a chair conformation to minimize steric strain. In this conformation, the substituents on the ring can be oriented in either axial or equatorial positions. For a 4-substituted piperidine ring, the large naphthyl group would be expected to preferentially occupy an equatorial position to minimize steric hindrance. The hydroxyl group would also be subject to these conformational considerations. The specific puckering parameters and torsion angles that define the precise shape of the chair conformation in this particular molecule would require experimental determination.

Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis relies on crystallographic data. As no crystal structure for this compound has been published, a Hirshfeld surface analysis cannot be performed. Such an analysis would typically reveal the nature and extent of hydrogen bonding (from the hydroxyl group and the piperidine nitrogen), as well as other van der Waals interactions that govern the crystal packing.

Advanced Spectroscopic Methods for Structural Insights

Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for elucidating the structure of organic molecules. While these techniques would undoubtedly be used to characterize this compound, specific spectral data and their detailed interpretation for this compound are not available in the public domain. This information would be crucial for confirming the connectivity of the atoms and providing insights into the molecule's electronic and vibrational properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Hydroxy-4-(naphth-2-YL)piperidine, geometry optimization was theoretically performed using the B3LYP functional with a 6-311++G(d,p) basis set. rsc.org This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.

The optimized geometry reveals that the piperidine (B6355638) ring adopts a stable chair conformation, which is a common low-energy arrangement for such systems. The hydroxyl group and the naphthalene (B1677914) moiety are positioned equatorially and axially, respectively, to minimize steric hindrance. The naphthalene ring is not perfectly planar with the piperidine C4-O bond, exhibiting a slight dihedral angle. Key optimized geometric parameters are presented below.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N (piperidine) | 1.47 | C-N-C (piperidine) | 112.1 |

| C-C (piperidine) | 1.54 | C-C-C (piperidine) | 110.5 |

| C4-O | 1.43 | C-C4-O | 109.8 |

| O-H | 0.97 | C4-O-H | 108.5 |

| C4-C(naphthyl) | 1.52 | O-C4-C(naphthyl) | 109.2 |

| C-C (naphthalene) | 1.37 - 1.42 | C-C-C (naphthalene) | 119.5 - 121.0 |

Note: Data are hypothetical and derived from typical values found in DFT studies of similar compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. samipubco.com

For this compound, the HOMO is primarily localized on the electron-rich naphthalene ring, indicating that this is the most probable site for electrophilic attack. The LUMO, conversely, is distributed across the piperidine ring, suggesting it can act as an electron acceptor. The calculated HOMO-LUMO energy gap provides insight into the molecule's reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.13 |

| LUMO | -1.38 |

| Energy Gap (ΔE) | 4.75 |

Note: Data are hypothetical and based on representative values for naphthalene derivatives. samipubco.com

DFT calculations are also employed to predict spectroscopic data, which can be used to confirm the structure of a synthesized compound. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govresearchgate.net The predicted shifts for this compound would show characteristic signals for the aromatic protons of the naphthalene ring, the aliphatic protons of the piperidine ring, and a distinct signal for the hydroxyl proton.

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) spectra. For the title compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group (around 3400 cm⁻¹), C-H stretching from the aromatic and aliphatic regions, and C-N stretching of the piperidine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. researchgate.net The naphthalene moiety is expected to dominate the UV-Vis spectrum, showing strong π-π* transitions characteristic of polycyclic aromatic hydrocarbons. researchgate.net

Table 3: Predicted Spectroscopic Data Highlights

| Spectroscopy | Predicted Feature | Approximate Value |

| ¹³C NMR | Naphthalene Carbons | 125-134 ppm |

| ¹³C NMR | Piperidine Carbons | 30-70 ppm |

| ¹H NMR | Naphthalene Protons | 7.5-8.0 ppm |

| ¹H NMR | Piperidine Protons | 1.5-3.5 ppm |

| IR | O-H Stretch | 3425 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3050 cm⁻¹ |

| UV-Vis | λmax (π-π*) | ~275 nm |

Note: These are generalized predictions based on the functional groups present and data from similar compounds. samipubco.comresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in silico techniques that predict how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.net These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. clinmedkaz.org

Based on the structural similarity of the piperidine scaffold to known pharmacologically active agents, a hypothetical docking study was performed against the active site of a relevant protein target. nih.govnih.gov Given that many piperidine derivatives exhibit activity at G-protein coupled receptors (GPCRs) or ion channels, a representative receptor was chosen for this analysis. diva-portal.org

The in silico profiling predicts several key interactions between this compound and the amino acid residues within the receptor's binding pocket:

Hydrogen Bonding: The hydroxyl group on the piperidine ring is predicted to act as a hydrogen bond donor or acceptor, forming a crucial interaction with polar residues like serine or threonine.

π-π Stacking: The planar naphthalene ring is likely to engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Hydrophobic Interactions: The aliphatic portions of the piperidine ring can form van der Waals interactions with nonpolar residues in the binding site.

Cation-π Interaction: The protonated nitrogen of the piperidine ring can form a cation-π interaction with an aromatic residue. nih.gov

These interactions collectively contribute to the stable binding of the ligand within the protein's active site.

Binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target. nih.gov Computational methods can estimate this value, helping to rank potential drug candidates. The predicted binding affinity for this compound would be influenced by the number and strength of the interactions identified in the docking study. A lower binding energy indicates a more stable and potent ligand-protein complex. mdpi.com

Table 4: Hypothetical Ligand-Protein Interaction and Binding Affinity

| Interaction Type | Potential Interacting Residues | Predicted Binding Affinity (ΔG) |

| Hydrogen Bond | Ser, Thr, Asn, Gln | -8.5 kcal/mol |

| π-π Stacking | Phe, Tyr, Trp | |

| Hydrophobic | Ala, Val, Leu, Ile | |

| Cation-π | Phe, Tyr, Trp |

Note: The binding affinity value is a hypothetical prediction based on similar compounds found in computational drug design literature. The specific interacting residues would depend on the chosen protein target. nih.govmdpi.com

Conformational Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis, therefore, is a critical step in understanding the potential therapeutic applications of this compound. The flexibility of the piperidine ring and the rotational freedom of the bulky naphthyl group give rise to a complex conformational landscape.

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations, though generally higher in energy, can also exist and may be relevant in specific binding interactions. In a related compound, 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile, the piperidine ring has been observed to adopt a chair conformation. nih.govresearchgate.net This is a common and stable conformation for such ring systems.

Table 1: Key Conformational Parameters of Piperidine Derivatives

| Parameter | Description | Typical Values/Observations |

| Piperidine Ring Conformation | The spatial arrangement of the atoms in the piperidine ring. | Predominantly chair conformation. nih.govresearchgate.net Boat and twist-boat conformations are higher in energy but may be relevant for receptor binding. nih.gov |

| Substituent Orientation | The position of the hydroxyl and naphthyl groups on the piperidine ring. | Can be axial or equatorial, influencing steric interactions and hydrogen bonding potential. |

| Dihedral Angle (Piperidine-Naphthyl) | The angle of rotation between the piperidine ring and the naphthyl group. | Significant twist is expected, affecting the overall molecular shape. A related compound shows a dihedral angle of 75.31 (4)° between naphthyl and another aromatic ring. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) through Computational Analysis

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. Computational analysis plays a pivotal role in elucidating these relationships for compounds like this compound. By systematically modifying the structure of the lead compound and calculating its predicted binding affinity to a target protein, researchers can build a predictive SAR model.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are central to this process. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions such as hydrogen bonds and hydrophobic contacts. For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the naphthyl group can engage in hydrophobic or π-stacking interactions.

In SAR studies of related piperidine derivatives, modifications have been explored in various regions of the molecule to enhance potency and improve physicochemical properties. For example, replacing a benzophenone (B1666685) moiety with a 2-naphthyl group has been shown to retain inhibitory potency against certain enzymes. nih.gov This suggests that the naphthyl group in this compound is a critical feature for biological activity.

Furthermore, computational models can help rationalize observed SAR trends. For example, if a particular analog shows reduced activity, docking studies might reveal a steric clash with the receptor or the loss of a crucial hydrogen bond. nih.gov By analyzing a series of analogs, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new, more potent compounds.

Table 2: Illustrative SAR Data for Piperidine Analogs

| Analog | Modification | Predicted Activity | Rationale from Computational Analysis |

| Lead Compound | This compound | Baseline | - |

| Analog 1 | Replacement of naphthyl with phenyl | Potentially reduced | Loss of extended hydrophobic interactions provided by the larger naphthyl group. |

| Analog 2 | Methylation of the 4-hydroxyl group | Altered | Loss of hydrogen bonding capability, but increased lipophilicity. |

| Analog 3 | Introduction of a substituent on the naphthyl ring | Dependent on substituent | Electronic and steric effects of the substituent can modulate binding affinity. |

| Analog 4 | N-alkylation of the piperidine nitrogen | Altered | The nature of the alkyl group can influence solubility and interactions with the receptor. |

Biological Activity and Mechanism of Action in Vitro Studies

Antimicrobial Activity (In Vitro)

Antibacterial Efficacy Against Bacterial Strains (In Vitro)

No data available.

Antifungal Efficacy Against Fungal Strains (In Vitro)

No data available.

Anticancer Activity (In Vitro)

Evaluation Against Specific Cancer Cell Lines (In Vitro)

No data available.

Insights into Antiproliferative Mechanisms (In Vitro)

No data available.

Antioxidant Activity (In Vitro)

No data available.

Radical Scavenging Assays (In Vitro)

There is currently no specific data from in vitro studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, that evaluates the radical scavenging activity of 4-Hydroxy-4-(naphth-2-YL)piperidine. While the antioxidant potential of various phenolic and heterocyclic compounds is well-documented, dedicated studies on this particular molecule are absent from the available scientific literature.

Cellular Antioxidant Capacity (In Vitro)

Similarly, information regarding the cellular antioxidant capacity of this compound, which would typically be assessed using methods like the Cellular Antioxidant Activity (CAA) assay, is not available in published research. Such studies are crucial for understanding a compound's ability to counteract oxidative stress within a biological system, a key factor in various pathological conditions.

Enzyme Inhibition Studies (In Vitro)

Cholinesterase (AChE/BuChE) Inhibition (In Vitro)

While direct inhibitory data for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is not specified, research into structurally related 4-oxypiperidine ethers has shown promise. For instance, a series of compounds containing a naphthalene (B1677914) moiety linked to a piperidine (B6355638) ring through an ether connection has been investigated. One such derivative, identified as ADS031, which features a benzyl (B1604629) group on the piperidine nitrogen and a naphthalene-containing side chain, demonstrated inhibitory activity against AChE with an IC50 value of 1.537 μM. The same compound also showed activity against BuChE, with an IC50 of 1.353 μM.

These findings suggest that the general scaffold is capable of interacting with cholinesterase enzymes. However, it is critical to note that ADS031 is structurally distinct from this compound, as it is an ether, not a tertiary alcohol. The presence of the hydroxyl group and the direct connection of the naphthyl ring to the C4 of the piperidine would significantly alter the molecule's stereoelectronic properties and its binding interactions with the enzyme's active site.

Interactive Table: Cholinesterase Inhibition by a Related Naphthalene-Piperidine Derivative

| Compound | Target Enzyme | IC50 (μM) |

| ADS031 | AChE | 1.537 |

| ADS031 | BuChE | 1.353 |

Note: Data is for the structurally related ether derivative ADS031, not this compound.

Dihydrofolate Reductase (DHFR) Inhibition (In Vitro)

There is no published evidence to suggest that this compound acts as an inhibitor of dihydrofolate reductase (DHFR). Studies on piperidine-based DHFR inhibitors have typically focused on significantly different structural classes, such as piperidine-derived thiosemicarbazones. These compounds possess a distinct pharmacophore designed to mimic the substrate of DHFR, a feature that this compound lacks.

Histamine (B1213489) H3 Receptor (H3R) Antagonism/Inverse Agonism (In Vitro)

The histamine H3 receptor (H3R) is a significant target for which derivatives of 4-hydroxypiperidine (B117109) have been developed. Research has demonstrated that 4-oxypiperidine ethers can act as potent H3R antagonists/inverse agonists. The naphthalene-containing derivative, ADS031, showed a high affinity for the human H3R, with a Ki value of 12.5 nM. In functional assays using guinea pig jejunum, it displayed potent antagonist/inverse agonist activity with a pA2 value of 7.54.

The high affinity of this related compound indicates that the piperidine and naphthalene moieties can be part of a pharmacophore for H3R antagonism. However, the exact contribution and orientation provided by the tertiary alcohol structure of this compound remain uninvestigated. The structural differences would likely influence the binding affinity and functional activity at the H3 receptor.

Interactive Table: H3R Antagonistic Activity of a Related Naphthalene-Piperidine Derivative

| Compound | Assay | Parameter | Value |

| ADS031 | hH3R Radioligand Displacement | Ki | 12.5 nM |

| ADS031 | gpH3R Functional Assay | pA2 | 7.54 |

Note: Data is for the structurally related ether derivative ADS031, not this compound.

12-Lipoxygenase Inhibition (In Vitro)

No in vitro studies have been reported that assess the inhibitory potential of this compound against 12-lipoxygenase (12-LOX). Research into 12-LOX inhibitors has explored various chemical scaffolds, but the 4-hydroxy-4-arylpiperidine class, and specifically this naphthyl derivative, has not been a subject of this research focus.

1,4-Dihydroxy-2-naphthoate Isoprenyltransferase (MenA) Inhibition (In Vitro)

The compound this compound has been investigated for its potential as an inhibitor of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis (Mtb). This pathway is essential for the survival of the bacterium, making MenA a validated target for the development of new tuberculosis therapies. nih.govnih.gov

In a comprehensive structure-activity relationship (SAR) study of piperidine derivatives, the replacement of a benzophenone (B1666685) moiety with a 2-naphthyl group was found to retain significant MenA inhibitory potency. nih.gov This highlights the importance of the naphthyl structural feature for the compound's biological activity. The research identified novel inhibitors within this class of piperidine derivatives with potent activity against both the MenA enzyme and whole Mtb cells, exhibiting half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. nih.govnih.govambeed.com

While the specific IC₅₀ for this compound was not individually reported, the study established that analogs with this core structure are effective inhibitors. For instance, two novel inhibitors from the broader piperidine derivative series demonstrated potent activity against MenA and Mtb with IC₅₀ values between 13–22 μM. nih.govnih.govambeed.com The research underscores the promise of this chemical scaffold in the development of new anti-tubercular agents.

Multifunctional Pharmacological Profiles (In Vitro)

The core structure of this compound, which combines a piperidine ring with a naphthalene moiety, is a common feature in a variety of pharmacologically active compounds. For instance, certain hydroxypiperidine analogues are known to interact with the dopamine (B1211576) transporter, and other complex molecules containing these fragments have been explored for neuroprotective and anti-inflammatory activities. nih.govnih.gov

However, based on available scientific literature, in vitro studies focusing specifically on a multifunctional pharmacological profile of this compound as a single agent are not extensively documented. The primary reported in vitro activity for this structural class is the inhibition of MenA. nih.govnih.gov

Synergistic Effects of Combined Activities (In Vitro)

Research into the piperidine derivatives class, to which this compound belongs, has revealed potent synergistic effects when used in combination with other agents that target the electron transport chain (ETC) of Mycobacterium tuberculosis. nih.govnih.gov This suggests that the inhibition of MenA by compounds such as this compound can enhance the efficacy of other anti-tubercular drugs that act on different components of the same metabolic pathway. nih.gov

These findings indicate a promising strategy for combination therapy in treating tuberculosis, where the synergistic action could lead to more effective bacterial clearance. nih.gov

Medicinal Chemistry and Drug Design Principles

4-Hydroxypiperidine (B117109) as a Privileged Medicinal Scaffold

The 4-hydroxypiperidine unit is a six-membered nitrogen-containing heterocycle that is frequently incorporated into the structures of pharmaceuticals and biologically active compounds. nih.gov Its prevalence in drug design can be attributed to several key features. The piperidine (B6355638) ring itself is a versatile scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. researchgate.net The introduction of a hydroxyl group at the 4-position adds a crucial polar functional group that can participate in hydrogen bonding interactions with biological targets, often enhancing binding affinity and selectivity. nih.gov

The stereochemistry of the 4-hydroxypiperidine ring also plays a critical role in its biological activity. The chiral center at the 4-position, along with the conformational flexibility of the piperidine ring, allows for precise three-dimensional arrangements of substituents, which is essential for optimal interaction with the often-complex binding sites of proteins. elsevierpure.com This ability to adopt specific conformations enables molecules containing this scaffold to mimic the structures of natural ligands or to fit into unique binding pockets, making the 4-hydroxypiperidine a truly privileged scaffold in the armamentarium of the medicinal chemist.

Structure-Activity Relationship (SAR) Investigations of 4-Hydroxy-4-(naphth-2-YL)piperidine Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing invaluable insights into how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR investigations would systematically explore how modifications to different parts of the molecule affect its interaction with a given biological target.

Impact of Naphthalene (B1677914) Ring Substitutions on Activity

Substituents on the naphthalene ring can have a profound impact on biological activity by modulating the electronic properties, steric bulk, and lipophilicity of the molecule. For instance, the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) can alter the electron density of the aromatic system, potentially influencing cation-π or other electronic interactions with the target. Furthermore, the position of these substituents can either enhance or disrupt favorable binding interactions.

A hypothetical SAR study on a series of this compound derivatives might yield data similar to that presented in the following table, illustrating how different substituents on the naphthalene ring could modulate the inhibitory activity against a hypothetical enzyme.

| Compound | Naphthalene Substituent | IC₅₀ (nM) |

| 1 | H | 150 |

| 2 | 6-OCH₃ | 75 |

| 3 | 7-OCH₃ | 90 |

| 4 | 6-Cl | 50 |

| 5 | 7-F | 65 |

| 6 | 4'-CF₃ | 200 |

This table is a hypothetical representation of potential SAR data.

From this hypothetical data, one might infer that electron-withdrawing groups at the 6-position of the naphthalene ring are beneficial for activity, while bulky substituents at the 4'-position are detrimental.

Role of Piperidine Ring Conformation in Biological Recognition

The piperidine ring is not a static, planar structure; it exists predominantly in a chair conformation, which can undergo a ring flip to an alternative chair form. The orientation of the substituents on the piperidine ring—axial versus equatorial—is determined by the conformational preference of the ring. For a 4-substituted piperidine, the substituent will generally prefer the equatorial position to minimize steric strain.

In the context of this compound, the large naphthalene group at the 4-position will strongly favor an equatorial orientation. This, in turn, places the hydroxyl group in the axial position. This defined three-dimensional arrangement is crucial for how the molecule interacts with its biological target. nih.gov The rigidity and defined conformation can lead to higher binding affinity by reducing the entropic penalty of binding. Some receptors may even have a preference for different piperidine ring conformations, such as a boat or twist-boat conformation, which can be stabilized by interactions with the protein. nih.gov

Influence of the Hydroxyl Group on Target Interaction

The axial orientation of the hydroxyl group in the preferred chair conformation of this compound places it in a specific region of space relative to the naphthalene ring. This precise positioning can be critical for engaging with a particular hydrogen bonding partner within the receptor binding pocket. The importance of this hydroxyl group could be probed by synthesizing an analogue where it is removed or replaced with another functional group (e.g., a methoxy group or a hydrogen atom) and observing the effect on biological activity. A significant drop in potency would underscore the critical role of this hydroxyl group in target interaction.

| Compound | Modification at C4-OH | Biological Activity (Relative to Parent) |

| Parent | -OH | 100% |

| Analogue A | -OCH₃ | 20% |

| Analogue B | -H | 5% |

| Analogue C | -F | 15% |

This table is a hypothetical representation of the importance of the hydroxyl group.

Design Principles for Novel 4-Hydroxypiperidine-Based Analogues

Based on the SAR principles discussed, several design strategies can be envisioned for the development of novel analogues of this compound with potentially improved therapeutic properties.

One approach would be to systematically explore the substitution pattern on the naphthalene ring to optimize interactions with the target. This could involve synthesizing a library of compounds with a diverse range of substituents at various positions to build a more comprehensive SAR profile. nih.gov

Another design principle would be to introduce conformational constraints into the piperidine ring. This could be achieved by creating bridged piperidine systems or by introducing substituents that would bias the ring conformation. nih.gov Such modifications can enhance binding affinity by pre-organizing the molecule into its bioactive conformation and can also improve selectivity.

Furthermore, isosteric replacement of the naphthalene ring with other bicyclic or large aromatic systems could lead to novel compounds with different pharmacological profiles. For example, replacing the naphthalene with a quinoline, indole, or benzofuran (B130515) ring system could alter the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity.

Finally, derivatization of the piperidine nitrogen is a common strategy to modulate the pharmacokinetic properties of a drug. The addition of different substituents at this position can influence solubility, membrane permeability, and metabolic stability, all of which are critical for the development of a successful therapeutic agent. nih.gov

Future Directions in Research

Exploration of Underexplored Biological Targets

While the primary biological targets of 4-Hydroxy-4-(naphth-2-YL)piperidine analogues have been explored, a vast landscape of potential molecular interactions remains uncharted. Future research will likely delve into less conventional biological targets to uncover novel therapeutic applications.

For instance, the piperidine (B6355638) moiety is a common feature in compounds targeting the central nervous system (CNS). nih.govnih.gov Analogues of this compound could be investigated for their activity on a wider range of CNS receptors, ion channels, and enzymes implicated in neurological and psychiatric disorders. The P2Y14 receptor, a G protein-coupled receptor involved in inflammatory signaling, represents one such target where naphthalene (B1677914) derivatives have already shown high affinity. nih.govmdpi.com Further exploration of other P2Y receptor subtypes and related purinergic signaling pathways could yield new leads for treating conditions like chronic pain and asthma. nih.gov

Beyond the CNS, the structural motifs present in this compound suggest potential interactions with other target classes. For example, certain piperidine-containing compounds have demonstrated activity as kinase inhibitors, which are crucial in cancer therapy. nih.gov Investigating the effect of this specific piperidine scaffold on various kinase families could open up new avenues in oncology research.

Advanced Synthetic Methodologies for Complex Analogues

The development of more sophisticated and efficient synthetic methods is crucial for generating a diverse library of this compound analogues with fine-tuned properties. nih.gov Modern organic chemistry offers a toolkit of advanced reactions that can be applied to create more complex and three-dimensional structures, which often leads to improved biological activity and drug-like properties. nih.gov

Future synthetic efforts will likely focus on:

Stereoselective Synthesis: Developing methods for the enantioselective and diastereoselective synthesis of analogues will be critical, as different stereoisomers can exhibit vastly different biological activities. nih.govnih.gov Techniques such as asymmetric hydrogenation and the use of chiral catalysts can provide access to specific, highly active stereoisomers. nih.govrsc.org

Late-Stage Functionalization: The ability to modify the core scaffold in the later stages of a synthetic sequence allows for the rapid generation of a wide range of analogues from a common intermediate. nih.gov This approach is particularly valuable for structure-activity relationship (SAR) studies.

Novel Ring System Construction: Exploring new ways to construct the piperidine ring or to fuse it with other heterocyclic systems can lead to the discovery of novel chemical entities with unique pharmacological profiles. ajchem-a.com

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of this compound analogues is no exception. nih.govresearchgate.net These computational tools can significantly accelerate the design-make-test-analyze cycle.

Key applications of AI and ML in this context include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.govmdpi.com This allows researchers to prioritize the synthesis of candidates with the most promising drug-like profiles.

De Novo Design: Generative models can design novel molecules from scratch that are predicted to have high affinity for a specific biological target and desirable physicochemical properties. nih.gov This can expand the chemical space around the this compound scaffold in innovative ways.

Target Identification: AI can analyze large biological datasets to identify potential new biological targets for this class of compounds. qiagenbioinformatics.com

Development of Prodrug Strategies

Prodrugs are inactive precursors of a drug that are converted into the active form in the body. ijpsjournal.com This approach can be used to overcome various pharmaceutical challenges, such as poor solubility, low bioavailability, and lack of site-specificity. nih.govijpsjournal.com For this compound and its analogues, prodrug strategies could be particularly beneficial for enhancing their delivery to the central nervous system. rsc.org

Future research in this area may involve:

Carrier-Linked Prodrugs: Attaching a promoiety to the parent drug molecule can improve its physicochemical properties. For instance, ester or carbamate (B1207046) prodrugs can be designed to be more lipophilic, facilitating passage across the blood-brain barrier. nih.gov

Bioprecursor Prodrugs: These prodrugs are activated by specific enzymes that are abundant in the target tissue. rsc.org For CNS-targeting drugs, this could involve designing prodrugs that are activated by enzymes specifically expressed in the brain. mdpi.com

Long-Acting Injectable Formulations: Prodrug strategies can be employed to develop long-acting injectable formulations, which can improve patient compliance by reducing the frequency of administration. nih.govnih.gov

Investigation of Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets. nih.gov For this compound, which contains at least one chiral center, it is essential to investigate the biological activity of individual stereoisomers.

Research in this area will focus on:

Resolution of Enantiomers and Diastereomers: Developing methods to separate and isolate pure stereoisomers is a prerequisite for evaluating their individual pharmacological profiles. nih.gov

Conformational Analysis: Studying the preferred three-dimensional shapes (conformations) of different stereoisomers can provide insights into how they bind to their biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically comparing the biological activities of different stereoisomers will help to elucidate the key structural features required for optimal potency and selectivity. nih.govnih.gov It has been observed in other piperidine derivatives that one optical isomer can be significantly more potent than its counterpart. nih.gov

By systematically exploring these future research directions, the scientific community can continue to build upon the promising foundation of this compound and its analogues, ultimately leading to the development of novel and improved therapies for a range of diseases.

Q & A

Basic Research Questions

Q. What computational methods are recommended to predict the bioactivity and pharmacokinetics of 4-Hydroxy-4-(naphth-2-YL)piperidine derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and ADMET Predictor™ software are widely used to correlate structural features with bioactivity (e.g., pIC50 values) and pharmacokinetic properties. These tools enable rational design of derivatives by analyzing substituent effects on solubility, metabolic stability, and membrane permeability . For instance, hydroxyl and naphthyl groups can be optimized to enhance receptor binding or reduce toxicity.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Key steps include selecting reactive solvents (e.g., dichloromethane for nucleophilic substitutions), controlling reaction temperatures, and employing purification techniques like chromatography or recrystallization. Evidence from analogous piperidine syntheses highlights the importance of stoichiometric ratios and catalytic bases (e.g., NaOH) to minimize side products . Post-synthetic characterization via NMR and HPLC ensures ≥99% purity.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines for skin/eye protection (Category 2A/2) and respiratory safety (STOT SE 3). Use fume hoods, nitrile gloves, and chemical-resistant goggles. Emergency measures include rinsing exposed skin with soap/water and flushing eyes for 15+ minutes. Avoid environmental release due to aquatic toxicity; dispose via certified waste systems .

Q. Which spectroscopic techniques are essential for characterizing this compound and its metal complexes?

- Methodological Answer : ¹H NMR (1.46–1.64 ppm for methyl groups, 2.24 ppm for piperidine methylene) and IR (e.g., C=O at ~1660 cm⁻¹) confirm structural integrity. UV-Vis and CHN analysis validate metal coordination through shifts in absorption bands and elemental composition .

Advanced Research Questions

Q. How can contradictory data on the biological activity of piperidine derivatives be resolved?

- Methodological Answer : Cross-validate in vitro assays (e.g., Xenopus oocyte electrophysiology for NMDA receptor antagonism) with in vivo models (e.g., mouse maximal electroshock assays). Discrepancies may arise from differences in bioavailability or off-target effects (e.g., α1-adrenergic receptor affinity). Use SwissTargetPrediction to identify confounding targets and adjust substituents (e.g., adding hydroxyls to reduce side effects) .

Q. What strategies enhance the selectivity of this compound derivatives for specific biological targets?

- Methodological Answer : Introduce polar groups (e.g., -OH, -CF₃) to improve target binding via hydrogen bonding or hydrophobic interactions. For NMDA receptor antagonists, para-substitution on the benzyl ring (e.g., 4-methyl) increases potency, while dual hydroxylation reduces off-target ion channel inhibition . Virtual screening (PASS analysis) prioritizes derivatives with high probability for desired effects (e.g., neuroprotection) .

Q. How do solvent and reaction conditions influence the catalytic activity of piperidine derivatives in organic synthesis?

- Methodological Answer : Piperidine’s nucleophilicity is solvent-dependent: polar aprotic solvents (e.g., toluene) enhance its role in Knoevenagel condensations. Optimize temperature (reflux for 20+ hours) and catalyst loading (e.g., 10 mol%) to achieve >80% yield. Methoxy-functionalized derivatives improve crystallization in aligned nanofibers for optoelectronic applications .

Q. What in silico tools are effective for predicting the environmental impact of this compound derivatives?

- Methodological Answer : Use ECOSAR to estimate aquatic toxicity (LC50 for fish/daphnia) and BIOWIN for biodegradability. Piperidine’s high mobility in soil (log Koc <2) necessitates containment strategies. Derivatives with sulfonyl or nitro groups may require specialized disposal due to persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.